N-methyl-N-(piperidin-4-yl)acetamide hydrochloride
Overview
Description
The compound "N-methyl-N-(piperidin-4-yl)acetamide hydrochloride" is a chemical entity that has been explored in various research contexts, particularly in the field of medicinal chemistry. The papers provided discuss related compounds and their synthesis, biological activity, and potential applications in pharmacology.
Synthesis Analysis
The synthesis of related N-substituted acetamide compounds has been described in several studies. Paper outlines the synthesis of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides, which are structurally similar to the compound of interest. These compounds were synthesized starting from chiral amino acids, with various alkyl and aryl substituents introduced to achieve the desired biological activity as opioid kappa agonists. Paper details the synthesis of 3-aryl-N-n-propyl-piperidines through a six-step process starting from α-sulfonyl acetamide, which is a key building block in heterocyclic chemistry. Paper also discusses the synthesis of N-[2-(1-pyrrolidinyl)ethyl]acetamides with different substitutions, indicating a methodical approach to modifying the chemical structure to enhance biological activity.
Molecular Structure Analysis
The molecular structure of compounds similar to "this compound" is crucial for their biological activity. Conformational analysis, as mentioned in paper , suggests that the biological activity of these compounds as kappa opioid agonists is related to their ability to adopt a specific conformation similar to the known agonist U-50488. This implies that the spatial arrangement of atoms in the molecule is a key determinant of its interaction with biological targets.
Chemical Reactions Analysis
While the provided papers do not directly discuss the chemical reactions of "this compound," they do provide insight into the reactivity of structurally related compounds. For instance, paper describes the synthesis of N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives, which involves the reaction of benzenesulfonyl chloride with 1-aminopiperidine and subsequent substitution reactions. These reactions are indicative of the types of chemical transformations that similar acetamide derivatives might undergo.
Physical and Chemical Properties Analysis
Mechanism of Action
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its exact mode of action. Based on its structural similarity to other piperidine derivatives, it may act as an agonist, antagonist, or modulator at its target sites .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-methyl-N-(piperidin-4-yl)acetamide hydrochloride are not well-documented. As a small molecule, it’s likely to be absorbed in the gastrointestinal tract following oral administration. Its distribution in the body, metabolism, and excretion would depend on its chemical properties and interactions with various biological systems .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Its effects would depend on its specific targets and mode of action .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, its stability could be affected by storage conditions, as suggested by the recommendation for storage in an inert atmosphere at room temperature .
Safety and Hazards
properties
IUPAC Name |
N-methyl-N-piperidin-4-ylacetamide;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.ClH/c1-7(11)10(2)8-3-5-9-6-4-8;/h8-9H,3-6H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLGIOTWTHLSHOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1CCNCC1.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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